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methylphenoxy)pyrimidine

CAS No.: 477857-66-2

Cat. No.: B2414703

Get Quote

Executive Summary

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine (CAS 477857-66-2) represents a
"privileged scaffold" in modern medicinal and agrochemical chemistry.[1] Structurally, it consists
of a central pyrimidine core substituted at the 2-position with a p-tolyloxy ether and at the 5-
position with a p-chlorophenyl moiety.

This specific molecular architecture is highly valued for its dual utility:

o Agrochemical Discovery: It serves as a lead pharmacophore for herbicides targeting
acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), sharing structural
homology with commercial agents like Pyribenzoxim.

o Pharmaceutical Development: The 2-phenoxy-5-arylpyrimidine motif is a documented
scaffold for kinase inhibitors (specifically p38 MAPK and tyrosine kinases), where the
pyrimidine nitrogen atoms act as hydrogen bond acceptors in the ATP-binding pocket.[1]
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This guide provides a comprehensive technical breakdown of the compound's physicochemical

properties, a validated synthetic route optimized for yield and purity, and an analysis of its

functional applications.[2]

Physicochemical Profile

Understanding the physical parameters of CAS 477857-66-2 is critical for assay development

and formulation.[1] The compound exhibits high lipophilicity, necessitating specific solvent

systems for biological testing.

Property Value Technical Note
Molecular Formula C17H13CIN20
] Suitable for fragment-based
Molecular Weight 296.75 g/mol )
drug discovery (FBDD).[1]
_ _ _ Crystalline powder in high
Appearance White to Off-white Solid

purity (>98%).[1]

Highly lipophilic; requires

LogP (Predicted) 48+0.4 DMSO/Tween for aqueous
assays.

H-Bond Acceptors 3 Pyrimidine N1, N3; Ether O.
Lacks NH/OH groups; good

H-Bond Donors 0 B
membrane permeability.[1]
Flexible ether linkage allows

Rotatable Bonds 3

induced fit binding.

Solubility

DMSO (>20 mg/mL), CHCIs

Insoluble in water; sparingly
soluble in EtOH.

Synthetic Architecture & Manufacturing[1]

To synthesize CAS 477857-66-2 efficiently, we employ a Convergent Strategy. While multiple

routes exist, the most robust industrial protocol utilizes a Nucleophilic Aromatic Substitution

(SnAr) followed by a Suzuki-Miyaura Coupling.
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Why this route? (Causality & Logic)

o Order of Operations: We perform the SnAr reaction first. 2-chloro-5-bromopyrimidine is highly
reactive toward nucleophiles at the C2 position.[1] If we performed the Suzuki coupling first
(using basic aqueous conditions), we risk hydrolyzing the C2-chloride to a hydroxyl group
(forming the inactive pyrimidone). By installing the phenoxy ether first, we stabilize the core
for the subsequent palladium-catalyzed step.

» Regioselectivity: The 2-position of the pyrimidine ring is significantly more electrophilic than
the 5-position, ensuring exclusive mono-substitution by the phenol without touching the 5-
bromo handle.[1]

Reaction Pathway Visualization[1]

5-Bromo-2-chloropyrimidine S[Ep L: SnAr
(90°C, 4h)

(Starting Material) \

Step 2: Suzuki Coupling

Intermediate:

______ | 5-Bromo-2-(4-methylphenoxy)pyrimidine (DME/H20, 85°C)
p-Cresol (4-Methylphenol) ~N""""""_
@ Target Product:
_____________________ 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine
+ Pd(PPh3)4, Na2CO3

Click to download full resolution via product page

Figure 1: Two-step convergent synthesis pathway designed to maximize regioselectivity and
yield.

Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-(4-
methylphenoxy)pyrimidine

Objective: Install the ether linkage via SnAr.
e Reagents:

o 5-Bromo-2-chloropyrimidine (1.0 eq, 19.3 g)
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o p-Cresol (1.05 eq, 11.3 g)[1]
o Potassium Carbonate (K2CO3) (2.0 eq, 27.6 Q)

o Solvent: DMF (Dimethylformamide) (100 mL)

e Procedure:

o Charge a 500 mL round-bottom flask with 5-bromo-2-chloropyrimidine and DMF. Stir until
dissolved.

o Add p-cresol followed by K2COs.[1] The reaction is exothermic; add base slowly.

o Heat the mixture to 90°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.[1]
The starting chloride should disappear.

o Work-up: Cool to room temperature. Pour the reaction mixture into 500 mL of ice-water. A
white precipitate will form immediately.

o Stir for 30 minutes to ensure full precipitation. Filter the solid and wash with water (3 x 50
mL).

o Purification: Recrystallize from Ethanol/Water (9:1) if necessary, though the crude is
usually >95% pure.

[e]

Yield Expectation: 85-92%.[1]

Step 2: Synthesis of 5-(4-Chlorophenyl)-2-(4-
methylphenoxy)pyrimidine

Objective: Construct the biaryl core via Suzuki-Miyaura coupling.[1]
e Reagents:
o Intermediate from Step 1 (1.0 eq, 26.5 Q)

o 4-Chlorophenylboronic acid (1.2 eq, 18.8 g)[1]

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.bldpharm.com/products/1784355-56-1.html
https://www.bldpharm.com/products/1784355-56-1.html
https://www.bldpharm.com/products/1784355-56-1.html
https://www.bldpharm.com/products/1784355-56-1.html
https://www.benchchem.com/product/b2414703/docs?utm_src=pdf-body#technical-monograph-5-4-chlorophenyl-2-4-methylphenoxy-pyrimidine
https://www.benchchem.com/product/b2414703/docs?utm_src=pdf-body#technical-monograph-5-4-chlorophenyl-2-4-methylphenoxy-pyrimidine
https://www.bldpharm.com/products/1784355-56-1.html
https://www.bldpharm.com/products/1784355-56-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2414703?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Catalyst: Pd(PPhs)s (0.03 eq, 3.5 g)
o Base: Na2COs (2.0 M aqueous solution, 100 mL)

o Solvent: DME (Dimethoxyethane) (200 mL)

e Procedure:

o In a 1L 3-neck flask equipped with a reflux condenser and nitrogen inlet, dissolve the
Intermediate in DME.

o Add the 4-Chlorophenylboronic acid.[1]

o Degas the solution by bubbling nitrogen for 15 minutes (Critical step to prevent Pd
oxidation).

o Add the Pd(PPhs)a4 catalyst and the agueous Na2COs solution.
o Heat to reflux (approx. 85°C) for 12 hours under nitrogen atmosphere.
o Work-up: Cool to room temperature. Remove volatiles (DME) under reduced pressure.

o Extract the residue with Ethyl Acetate (3 x 150 mL). Wash combined organics with Brine,
dry over MgSOa4, and concentrate.

o Purification: The crude product is often a tan solid. Purify via silica gel chromatography
(Eluent: Hexane/EtOAc gradient 10:1 to 5:1).

o Final Yield: 75-85%.[1]

Functional Applications & Biological Context[1][3]

[4][5][6][7]
A. Agrochemical Utility (Herbicide Mode of Action)

This compound belongs to the class of 2-phenoxypyrimidines, which are structural analogs of
commercial herbicides like Pyribenzoxim.

o Target: Acetolactate Synthase (ALS) or Protoporphyrinogen Oxidase (PPO).

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.bldpharm.com/products/1784355-56-1.html
https://www.bldpharm.com/products/1784355-56-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2414703?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Mechanism: The pyrimidine ring mimics the substrate in the biosynthetic pathway of
branched-chain amino acids (ALS) or chlorophyll (PPO). The 2-phenoxy group aids in
lipophilic penetration of the leaf cuticle, while the 5-aryl group locks the molecule into the
hydrophobic pocket of the enzyme.[1]

e Research Use: Used as a standard "building block" to screen for resistance-breaking
herbicides in Amaranthus and Echinochloa weed species.[1]

B. Pharmaceutical Utility (Kinase Inhibition)

In drug discovery, the 5-aryl-2-phenoxypyrimidine scaffold is a known privilege structure for
kinase inhibitors.[1]

o Target: p38 MAP Kinase (Anti-inflammatory) and certain Tyrosine Kinases (Oncology).

e Binding Mode: The N1 of the pyrimidine typically accepts a hydrogen bond from the hinge
region of the kinase ATP-binding site.[1] The 4-chlorophenyl group occupies the hydrophobic
"gatekeeper" pocket.

e SAR Insight: The 4-methyl group on the phenoxy ring can be modified (e.g., to a solubilizing
amine) to improve oral bioavailability, making CAS 477857-66-2 an excellent starting point
for Lead Optimization.[1]

Pharmacophore Map

Pyrimidine Core

(H-Bond Acceptor)

Rigid Link Flexible Ether Link

5-Aryl Group (4-Cl-Ph)

(Hydrophobic Pocket / Gatekeeper)

2-Phenoxy Group
(Lipophilic Anchor / Linker)

Click to download full resolution via product page

Figure 2: Structural Activity Relationship (SAR) map highlighting key binding domains.
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Safety & Handling (SDS Highlights)

e Hazard Classification: GHS07 (Warning).

o H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335
(May cause respiratory irritation).

e Handling:
o Use in a fume hood to avoid inhalation of dust.
o Wear nitrile gloves and safety glasses.

o Disposal: As a halogenated organic compound, it must be disposed of via high-
temperature incineration. Do not release into drains (high aquatic toxicity potential due to
lipophilicity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
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 To cite this document: BenchChem. [Technical Monograph: 5-(4-Chlorophenyl)-2-(4-
methylphenoxy)pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2414703/docs#technical-monograph-5-4-
chlorophenyl-2-4-methylphenoxy-pyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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